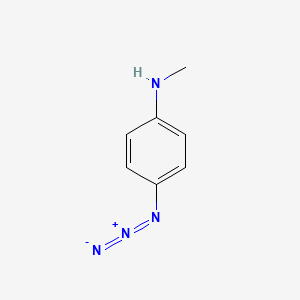

4-アジド-N-メチルアニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

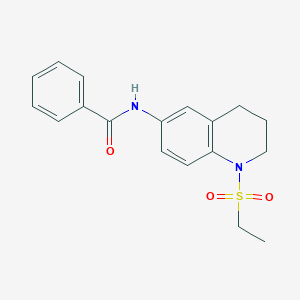

N-Methyl-4-azidoaniline is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-4-azidoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-azidoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アニリンのメチル化

4-アジド-N-メチルアニリンは、アニリンのメチル化に使用できます。 シクロメタレートされたルテニウム錯体は、メタノールによるアニリンの有効なメチル化を可能にし、N-メチルアニリンを選択的に生成します 。 この水素自動移動手順は、穏やかな条件(60 °C)下で実用的な方法で行われます .

ヘテロ環の合成

4-アジド-N-メチルアニリンなどの有機アジドは、さまざまなヘテロ環の合成に使用されてきました 。 これらの反応は、熱的、触媒的、または非触媒的な反応条件下で、分子間または分子内で行うことができます 。 これらの反応の目的は、基本的な5員環、6員環、有機金属ヘテロ環系またはそれらの縮合類似体を作成することです .

ワンポットドミノ反応

4-アジド-N-メチルアニリンを含む有機アジドは、ワンポットドミノ反応で使用できます 。 これらの反応には、対応する有機アジドからのさまざまなヘテロ環の合成が含まれます .

化学選択性における触媒の有用性

4-アジド-N-メチルアニリンなどの有機アジドは、選択された触媒がC−H結合とC-N結合を好む反応で使用できます .

アザ-マイケル付加

4-アジド-N-メチルアニリンは、アザ-マイケル付加などの求核付加反応で使用できます .

環状付加反応

4-アジド-N-メチルアニリンを含む有機アジドは、[3+2]環状付加などの環状付加反応で使用できます .

C-Hアミノ化の挿入反応

4-アジド-N-メチルアニリンは、C-Hアミノ化の挿入反応で使用できます .

サンドマイヤー反応

検索結果に直接言及されていませんが、サンドマイヤー反応は、有機化学において、第一級芳香族アミンをアリールハライドに変換するプロセスとしてよく知られています 。 4-アジド-N-メチルアニリンは、第一級芳香族アミンと構造が類似しているため、同様の文脈で使用できる可能性があります。ただし、これを確認するには、具体的な研究が必要になります。

作用機序

Target of Action

4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .

Mode of Action

The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .

Biochemical Pathways

Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .

Result of Action

Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .

Action Environment

The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .

特性

IUPAC Name |

4-azido-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLGZUMKBZHBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)

![N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2395739.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)

![2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)